molecular formula C14H9FINO B13002766 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile

Cat. No.: B13002766
M. Wt: 353.13 g/mol
InChI Key: AJUUCHWYIVPWRT-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, affecting their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is unique due to the combination of fluorine and iodine substituents on the benzonitrile core. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H9FINO

Molecular Weight

353.13 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H9FINO/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-7H,9H2

InChI Key

AJUUCHWYIVPWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)I

Origin of Product

United States

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